molecular formula C24H14O5 B1662638 Resorcinolnaphthalein CAS No. 41307-63-5

Resorcinolnaphthalein

Cat. No. B1662638
CAS RN: 41307-63-5
M. Wt: 382.4 g/mol
InChI Key: FTUOFHGOGJGQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resorcinolnaphthalein is a specific angiotensin-converting enzyme 2 (ACE2) enhancer . It activates ACE2 activity with an EC50 value of 19.5 μM . It can be used for the investigation of hypertension and renal fibrosis .


Synthesis Analysis

Resorcinolnaphthalein has been used in studies to observe the effects of ACE2 activation on endothelial dysfunction and vascular remodeling in the development of severe pulmonary arterial hypertension (PAH) in rats . Severe PAH was induced by monocrotaline injection 1 week following left pneumonectomy, and ACE2 was activated by continuous injection of resorcinolnaphthalein .


Molecular Structure Analysis

The molecular formula of Resorcinolnaphthalein is C24H14O5 . It has an average mass of 382.365 Da and a monoisotopic mass of 382.084137 Da .

Scientific Research Applications

Application in Pulmonary Arterial Hypertension (PAH) Research

Resorcinolnaphthalein has been used in studies investigating the pathogenesis of Pulmonary Arterial Hypertension (PAH). In these studies, it was used to activate Angiotensin-converting enzyme 2 (ACE2), an enzyme that plays a protective role in PAH .

Endothelial Protection: Resorcinolnaphthalein has been found to confer endothelial protection. It was observed that the activation of ACE2 by Resorcinolnaphthalein improved endothelial function . This is significant as endothelial cells play a crucial role in vascular remodeling, a complex process involved in PAH .

Attenuation of Neointimal Lesions: Another significant finding from the studies is that Resorcinolnaphthalein attenuates neointimal lesions. It was found that the coadministration of Resorcinolnaphthalein reduced neointimal formation, a characteristic feature of severe PAH .

Hemodynamic Improvements: The studies also reported hemodynamic improvements in PAH conditions with the use of Resorcinolnaphthalein. It was observed that Resorcinolnaphthalein reduced pulmonary arterial pressure and right ventricular hypertrophy, both of which are indicators of severe PAH .

Renin-Angiotensin System Modulation: Resorcinolnaphthalein has been found to modulate the renin-angiotensin system, which is involved in the regulation of blood pressure. The studies reported an increase in ACE2 and angiotensin-(1–7) levels and a decrease in ACE and angiotensin II levels, in addition to a decrease in the ACE/ACE2 ratio and the angiotensin II/angiotensin-(1–7) ratio .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUOFHGOGJGQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320062
Record name 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resorcinolnaphthalein

CAS RN

41307-63-5
Record name NSC354317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Resorcinolnaphthalein
Reactant of Route 2
Reactant of Route 2
Resorcinolnaphthalein
Reactant of Route 3
Resorcinolnaphthalein
Reactant of Route 4
Resorcinolnaphthalein
Reactant of Route 5
Resorcinolnaphthalein
Reactant of Route 6
Resorcinolnaphthalein

Q & A

Q1: What is the primary mechanism of action of resorcinolnaphthalein in the context of pulmonary arterial hypertension (PAH)?

A1: Resorcinolnaphthalein acts as an activator of angiotensin-converting enzyme 2 (ACE2) [, , , ]. This activation shifts the balance within the renin-angiotensin system (RAS) by promoting the conversion of angiotensin II to angiotensin-(1-7). This shift leads to several beneficial effects in the context of PAH, including:

  • Improved Endothelial Function: Resorcinolnaphthalein administration has been shown to improve endothelium-dependent vasorelaxation in the pulmonary vasculature []. This effect is likely mediated by increased levels of angiotensin-(1-7), which has vasodilatory properties.
  • Reduced Inflammation: Studies demonstrate that resorcinolnaphthalein treatment decreases the expression of pro-inflammatory cytokines like TNF-α, MCP-1, and IL-6 while increasing the anti-inflammatory cytokine IL-10 []. This modulation of the inflammatory response contributes to the prevention of vascular remodeling and PAH development.
  • Increased Apoptosis of Pulmonary Arterial Cells: Research suggests that resorcinolnaphthalein, through ACE2 activation, can induce apoptosis in pulmonary arterial cells, thereby counteracting the excessive proliferation and thickening of the vessel walls observed in PAH []. This effect appears to be mediated by the Hippo signaling pathway.

Q2: What evidence supports the claim that resorcinolnaphthalein prevents the development of severe PAH in animal models?

A2: Several studies utilizing rat models of PAH induced by monocrotaline injection and pneumonectomy have demonstrated the preventative effects of resorcinolnaphthalein [, , ]. These studies consistently report that chronic administration of resorcinolnaphthalein results in:

  • Reduced pulmonary arterial pressure: Resorcinolnaphthalein treatment significantly attenuated the increase in mean pulmonary arterial pressure typically observed in PAH models [, , ].
  • Decreased right ventricular hypertrophy: The development of right ventricular hypertrophy, a hallmark of PAH, was significantly reduced in rats treated with resorcinolnaphthalein [, , ].
  • Inhibition of pulmonary vascular remodeling: Resorcinolnaphthalein administration prevented the characteristic medial hypertrophy and neointimal formation in pulmonary arteries of PAH rats [, , ].

Q3: Are there any studies investigating the combination of resorcinolnaphthalein with other therapeutic agents for PAH?

A3: One study explored the combination of resorcinolnaphthalein with A-779, a Mas receptor antagonist []. Interestingly, the study found that co-administration of A-779 abolished the protective effects of resorcinolnaphthalein on PAH development. This finding suggests that the beneficial effects of resorcinolnaphthalein are primarily mediated through the Mas receptor, which is activated by angiotensin-(1-7).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.